molecular formula C20H16N2O5 B4705760 N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide

Cat. No. B4705760
M. Wt: 364.4 g/mol
InChI Key: DVFGQWGFUCMBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. It also exhibits anti-inflammatory and antioxidant effects, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide is its potent inhibitory activity against HDACs, which makes it a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, its limitations include its low solubility and stability, which make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide. One of the potential areas of research is the development of novel analogs with improved solubility and stability. Another area of research is the investigation of its potential applications in the treatment of other diseases such as cardiovascular diseases and diabetes. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other biological targets.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields such as drug discovery, cancer research, and neuroscience. Its potent inhibitory activity against HDACs and its neuroprotective effects make it a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, further studies are needed to fully understand its mechanism of action and its effects on other biological targets.

Scientific Research Applications

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide has been extensively studied for its potential applications in various fields such as drug discovery, cancer research, and neuroscience. It has been shown to exhibit potent inhibitory activity against several enzymes such as histone deacetylases (HDACs), which are known to play a crucial role in cancer progression and neurodegeneration.

properties

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-19(21-15-6-7-16-18(12-15)27-10-9-26-16)13-3-1-4-14(11-13)22-20(24)17-5-2-8-25-17/h1-8,11-12H,9-10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFGQWGFUCMBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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